molecular formula C18H12BCl3O3 B1348241 Tris(4-chlorophenyl) borate CAS No. 7359-58-2

Tris(4-chlorophenyl) borate

Cat. No.: B1348241
CAS No.: 7359-58-2
M. Wt: 393.5 g/mol
InChI Key: JOAZIIBFQMIXJM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Tris(4-chlorophenyl) borate can be synthesized through the reaction of boron trichloride with 4-chlorophenol in the presence of a base. The reaction typically occurs under mild conditions, with the base facilitating the formation of the borate ester .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Tris(4-chlorophenyl) borate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various borate esters, boron-containing compounds, and substituted derivatives of this compound .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tris(4-chlorophenyl) borate is unique due to its specific crystalline structure and its ability to act as a versatile reagent in various chemical reactions. Its applications in both industrial and scientific research settings highlight its multifunctional nature .

Biological Activity

Tris(4-chlorophenyl)borate (TCPB) is a boron-containing compound that has garnered attention due to its biological activity and environmental persistence. This article reviews the current understanding of TCPB's biological effects, particularly its impact on embryonic development, endocrine disruption, and potential toxicity.

  • Chemical Formula : C18H12BCl3O3
  • Molecular Weight : 393.45 g/mol
  • CAS Number : 7359-58-2
  • Purity : ≥97.0% (by titrimetric analysis) .

Biological Activity Overview

TCPB and its derivatives, particularly tris(4-chlorophenyl)methane (TCPM) and tris(4-chlorophenyl)methanol (TCPMOH), have been studied for their biological effects, especially regarding embryonic development and endocrine disruption.

1. Embryonic Development

Research indicates that TCPM and TCPMOH can significantly affect embryonic growth. A study using zebrafish embryos exposed to TCPMOH revealed:

  • Islet Area Reduction : A 20.8% decrease in islet area was observed at a concentration of 50 nM compared to controls.
  • Pancreas Area Reduction : Total pancreas area was reduced by 13% under similar exposure conditions.
  • Morphological Changes : TCPM exposure did not induce significant morphological changes, indicating that TCPMOH is primarily responsible for impairments in pancreatic development .
Exposure ConcentrationIslet Area ReductionPancreas Area Reduction
50 nM20.8%13%

2. Endocrine Disruption

Both TCPM and TCPMOH are suspected endocrine disruptors, acting as estrogen mimics. This property raises concerns about their potential effects on reproductive health and metabolic processes:

  • Gene Expression Alterations : Transcriptomic analyses showed significant downregulation of pathways involved in retinol metabolism, circadian rhythm, and steroid biosynthesis following exposure to these compounds .
  • Xenobiotic Response : The compounds triggered a xenobiotic response in aquatic organisms, suggesting potential ecological impacts .

Case Study 1: Zebrafish Model

In a controlled study, zebrafish embryos were exposed to TCPMOH starting at 24 hours post-fertilization. The findings highlighted:

  • Increased incidence of hypomorphic islets (30% increase).
  • Significant alterations in gene expression related to metabolic processes and developmental pathways.

This study underscores the developmental toxicity associated with TCPB derivatives and their implications for environmental health .

Case Study 2: Human Health Implications

TCPB compounds have been detected in human tissues such as breast milk and adipose tissues, raising concerns about bioaccumulation and long-term health effects. Historical data link exposure to organochlorine pesticides like DDT with disrupted insulin signaling and increased diabetes risk, suggesting that TCPB may share similar pathways of toxicity .

Properties

IUPAC Name

tris(4-chlorophenyl) borate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BCl3O3/c20-13-1-7-16(8-2-13)23-19(24-17-9-3-14(21)4-10-17)25-18-11-5-15(22)6-12-18/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOAZIIBFQMIXJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(OC1=CC=C(C=C1)Cl)(OC2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BCl3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90348261
Record name Tris(4-chlorophenyl) borate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7359-58-2
Record name Tris(4-chlorophenyl) borate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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